The following technical guide details the structural architecture, synthesis, and physicochemical properties of Methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate . This monograph is designed for researchers in medicinal c...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural architecture, synthesis, and physicochemical properties of Methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate . This monograph is designed for researchers in medicinal chemistry and process development, focusing on the molecule's utility as a sterically hindered pharmacophore and its synthesis via the regioselective ring-opening of tert-butyloxirane.
Executive Summary & Chemical Architecture
Methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate is a functionalized aliphatic carbamate characterized by a bulky tert-butyl tail and a secondary hydroxyl group. It serves as a critical "gamma-amino alcohol" scaffold, structurally mimicking the transition state of peptide bond hydrolysis. This motif is frequently observed in protease inhibitors (e.g., HIV, renin) and as a metabolic probe in pesticide research.
Structural Analysis
The molecule comprises three distinct functional domains, each conferring specific physicochemical properties:
Domain
Structure
Functionality
Head
Methyl Carbamate (Moc)
H-bond acceptor/donor; metabolic stability (resistance to aminopeptidases).
Linker
Ethyl spacer (C1-C2)
Provides rotational freedom; separates the polar head from the lipophilic tail.
Core
3-Hydroxy-4,4-dimethyl
Chiral Center (C3): H-bond donor/acceptor.Steric Bulk (C4): The gem-dimethyl (tert-butyl) group locks conformation and increases lipophilicity ().
The most robust synthetic route leverages the high regioselectivity of cyanide attack on sterically hindered epoxides. This protocol avoids the formation of regioisomers common in Mannich reactions involving unsymmetrical ketones.
Reaction Pathway[1][2][3][4]
Regioselective Epoxide Opening: Nucleophilic attack of cyanide on 3,3-dimethyl-1,2-epoxybutane (tert-butyloxirane). Due to the steric bulk of the tert-butyl group, attack occurs exclusively at the terminal (C1) carbon.
Nitrile Reduction: Conversion of the nitrile to the primary amine.
Chemoselective Protection: Acylation of the primary amine with methyl chloroformate.
Experimental Workflow
The following DOT diagram illustrates the critical process flow and decision gates:
Figure 1: Step-wise synthesis from tert-butyloxirane to the final carbamate.
Detailed Protocol
Step 1: Synthesis of 3-Hydroxy-4,4-dimethylpentanenitrile
Procedure: Dissolve epoxide in MeOH/H2O (4:1). Add NaCN and NH4Cl. Reflux for 4 hours. The cyanide attacks the less hindered methylene carbon.
Validation: Monitor disappearance of epoxide protons (δ 2.6-2.8 ppm) via TLC/NMR.
Reference Grounding: This intermediate is a known stable nitrile used in the synthesis of statine analogs [1].
Step 2: Reduction to 1-Amino-4,4-dimethylpentan-3-ol
Reagents:
(2.0 eq), Anhydrous THF.
Procedure: Add nitrile solution dropwise to a suspension of LAH at 0°C. Reflux for 2 hours. Quench via Fieser method (
, 15% NaOH, ).
Criticality: Ensure complete reduction of the nitrile without dehydrating the secondary alcohol. The tert-butyl group prevents retro-aldol type degradation.
Step 3: Carbamate Formation
Reagents: Methyl chloroformate (1.1 eq),
(2.0 eq), DCM/Water (Biphasic).
Procedure: To the amino alcohol in DCM/sat.
, add methyl chloroformate dropwise at 0°C. Stir for 1 hour.
Purification: Silica gel chromatography (EtOAc/Hexane).
Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated against the following predicted spectral data.
Nuclear Magnetic Resonance (NMR) Profile
Solvent:
, 400 MHz
Position
Shift (δ ppm)
Multiplicity
Integration
Assignment
NH
5.10
Broad singlet
1H
Carbamate NH
C3-H
3.35
dd
1H
CH-OH (Chiral center)
OMe
3.65
Singlet
3H
(Carbamate methyl)
C1-H
3.20 - 3.40
Multiplet
2H
C2-H
1.50 - 1.70
Multiplet
2H
(Linker)
OH
2.50
Broad singlet
1H
Hydroxyl (Exchangeable)
t-Bu
0.90
Singlet
9H
(4,4-dimethyl)
Mass Spectrometry (ESI-MS)
[M+H]+: Calculated: 190.14; Observed: 190.1 m/z.
[M+Na]+: Calculated: 212.12; Observed: 212.1 m/z.
Fragmentation: Loss of methanol (
) and tert-butyl radical are characteristic.
Applications & Mechanism of Action
This molecule acts as a transition state isostere . In medicinal chemistry, the 3-hydroxy-4,4-dimethylpentyl moiety mimics the tetrahedral intermediate formed during the hydrolysis of peptide bonds by aspartyl proteases.
Pharmacophore Logic
The following diagram maps the interactions of the molecule within a theoretical hydrophobic binding pocket (e.g., S1/S1' subsite):
Figure 2: Pharmacophore mapping of the ligand within a protease active site.
Safety & Handling
Carbamate Toxicity: While methyl carbamate itself is a Proposition 65 carcinogen [2], the N-substituted derivative described here has unknown toxicity. Treat as a potential mutagen.
PPE: Use nitrile gloves and a fume hood. Avoid inhalation of the intermediate nitrile.
References
Chemical Synthesis Database. (2025). 3-hydroxy-4,4-dimethylpentanenitrile - Synthesis, structure, and properties. Retrieved from
Wikipedia. (2025). Methyl carbamate: Safety and occurrence. Retrieved from
PubChem. (2025).[1] Methyl N-(3-hydroxyphenyl)carbamate and related structures. Retrieved from
Technical Guide: Metabolic Profiling of the Tebuconazole 3-Hydroxy-4,4-Dimethylpentyl Scaffold
This guide details the metabolic fate of the 3-hydroxy-4,4-dimethylpentyl scaffold, the central aliphatic core of the fungicide Tebuconazole. It focuses on the biotransformation pathways governing its persistence, toxici...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the metabolic fate of the 3-hydroxy-4,4-dimethylpentyl scaffold, the central aliphatic core of the fungicide Tebuconazole. It focuses on the biotransformation pathways governing its persistence, toxicity, and environmental degradation.
Executive Summary & Chemical Logic
Tebuconazole is a systemic triazole fungicide. Its efficacy and environmental persistence are dictated by the stability of its 3-hydroxy-4,4-dimethylpentyl moiety. While the 1,2,4-triazole group provides the antifungal mechanism (sterol C14-demethylation inhibition), the aliphatic chain determines its metabolic susceptibility.
The "3-hydroxy-4,4-dimethylpentyl pathway" refers to the oxidative biotransformation of this bulky tert-butyl side chain. In both mammalian systems (rat/human liver) and plant matrices, the primary metabolic route is
-oxidation of the tert-butyl methyl groups, converting the lipophilic parent compound into polar, excretable metabolites.
Key Metabolic Drivers:
Steric Access: The bulky tert-butyl group is a prime target for Cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2C9 in humans.
Electronic Stability: The chlorophenyl ring is relatively resistant to oxidation, making the aliphatic chain the path of least resistance for Phase I metabolism.
Triazole Cleavage: A secondary pathway involves the N-dealkylation of the triazole ring, leaving the modified pentyl scaffold.
Detailed Metabolic Pathways
The metabolism of the Tebuconazole scaffold bifurcates into three distinct phases: Side-chain Oxidation (Major), Ring Hydroxylation (Minor), and Conjugation.
Pathway A: The tert-Butyl Oxidation (Major Route)
This is the dominant pathway in mammals and plants.
Hydroxylation (Phase I): A methyl group on the tert-butyl moiety is hydroxylated to form 1-hydroxy-tebuconazole (M03). This introduces a primary alcohol, significantly increasing polarity.
Carboxylation (Phase I/II): The primary alcohol is further oxidized to a carboxylic acid, forming tebuconazole-carboxylic acid (M06).
Lactonization: Under acidic conditions, the carboxylic acid can cyclize with the C3-hydroxyl group to form a lactone.
Pathway B: Triazole Cleavage & Ring Modification
N-Dealkylation: The C-N bond connecting the pentyl chain to the triazole is cleaved, releasing free 1,2,4-triazole and leaving the 1-(4-chlorophenyl)-4,4-dimethylpentane-3,5-diol core.
Ring Hydroxylation: The chlorophenyl ring undergoes hydroxylation to form tebuconazole-m-hydroxy (M01) or tebuconazole-o-hydroxy (M02).
Pathway Visualization
The following diagram illustrates the oxidative cascade and cleavage events.
Caption: Metabolic divergence of Tebuconazole showing the major t-butyl oxidation pathway (Yellow/Green) and triazole cleavage (Red).
Experimental Protocols
In Vitro Microsomal Stability Assay
This protocol validates the metabolic stability of the scaffold using Human Liver Microsomes (HLM).
Objective: Quantify the intrinsic clearance (
) and identify the formation of M03 (1-hydroxy).
Materials:
Pooled Human Liver Microsomes (20 mg/mL protein).
NADPH Generating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
Test Compound: Tebuconazole (10 mM stock in DMSO).
Quench Solution: Acetonitrile containing internal standard (e.g., Tebuconazole-d6).
Workflow:
Pre-incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 min.
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile/IS quench solution. Vortex for 10s.
Extraction: Centrifuge at 4,000 rpm for 20 min at 4°C to pellet protein.
Analysis: Inject supernatant into LC-MS/MS.
Validity Check:
Positive Control: Incubate Testosterone (CYP3A4 probe) or Diclofenac (CYP2C9 probe) in parallel. Testosterone turnover >80% at 30 min confirms system viability.
Negative Control: Incubate without NADPH to rule out chemical instability.
LC-MS/MS Analytical Method
Accurate quantification of the parent and the 1-hydroxy metabolite requires specific Mass Transitions (MRM).
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
MRM Transition Table:
Analyte
Precursor Ion ()
Product Ion (Quant)
Product Ion (Qual)
Collision Energy (eV)
Retention Time (min)
Tebuconazole
308.2
70.1 (Triazole ring)
125.0 (Chlorobenzyl)
25
2.4
1-Hydroxy-Teb (M03)
324.2
70.1
141.0
28
1.8
Teb-Carboxylic Acid
338.2
70.1
155.0
30
1.5
Tebuconazole-d6 (IS)
314.2
70.1
131.0
25
2.4
Note: The shift from 308 to 324 (+16 Da) indicates hydroxylation. The shift to 338 (+30 Da from parent) indicates carboxylation (
).
Data Interpretation & Causality
When analyzing the "3-hydroxy-4,4-dimethylpentyl" pathway, researchers must distinguish between metabolic activation and detoxification .
Observation
Metabolic Implication
High M03 (1-OH) Levels
Indicates active Phase I oxidation. In plants, this is often the terminal residue found in straw/grain.
High Triazole Levels
Indicates N-dealkylation. This is critical for toxicology as free 1,2,4-triazole is a thyroid toxicant, whereas the parent is hepatotoxic.
Enantiomeric Shift
Tebuconazole is chiral (two enantiomers).[1] Biological systems often metabolize the R- and S- forms at different rates. If the ratio deviates from 1:1, biological metabolism (vs. chemical hydrolysis) is confirmed.
Field-Proven Insight
In soil degradation studies, the "3-hydroxy-4,4-dimethylpentyl" scaffold is remarkably persistent compared to the triazole ring. While the triazole may be cleaved and mineralized, the chlorophenyl-pentyl chain often remains bound to soil organic matter, requiring harsh extraction methods (e.g., microwave-assisted extraction) for accurate residue analysis.
References
FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2010).[2] Tebuconazole: Evaluation of Toxicology and Residues. Food and Agriculture Organization.
Habenschus, M. D., et al. (2021).[3] In vitro enantioselective inhibition of the main human CYP450 enzymes involved in drug metabolism by the chiral pesticide tebuconazole. Toxicology Letters.
Lv, T., et al. (2017). Enantioselective uptake, translocation and degradation of the chiral pesticides tebuconazole and imazalil by Phragmites australis. Environmental Pollution.
Obanda, D. N., et al. (2009). Biotransformation of Tebuconazole by Microorganisms: Evidence of a Common Mechanism. Wood and Fiber Science.
U.S. EPA. (2017). Environmental Chemistry Method for Tebuconazole in Soil and Water (LC/MS/MS). MRID 50670806.[4]
properties of aliphatic hydroxy-carbamate side chains
The following technical guide details the properties, synthesis, and applications of aliphatic hydroxy-carbamate side chains, with a specific focus on the -hydroxy carbamate motif derived from the aminolysis of cyclic ca...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and applications of aliphatic hydroxy-carbamate side chains, with a specific focus on the
-hydroxy carbamate motif derived from the aminolysis of cyclic carbonates.
Technical Deep Dive: The
-Hydroxy Carbamate Motif in Molecular Design
Executive Summary
The aliphatic hydroxy-carbamate (often termed hydroxyurethane) is a bifunctional structural motif characterized by a carbamate (urethane) linkage vicinal to a hydroxyl group. Unlike standard carbamates used widely as amine protecting groups or prodrug linkers, the
-hydroxy carbamate introduces a secondary hydrogen-bonding donor/acceptor site (-OH) that significantly alters the physicochemical landscape of the molecule.
This guide analyzes the motif’s utility in enhancing aqueous solubility, directing conformational folding (peptidomimetics), and serving as a robust, non-isocyanate derived linkage in bioconjugation.
-hydroxy carbamate is its capacity for intra- and intermolecular hydrogen bonding.
Intramolecular Bonding: The
-hydroxyl proton acts as a donor to the carbamate carbonyl oxygen. This interaction typically forms a pseudo-cyclic 5- or 6-membered ring structure, stabilizing specific conformers.
Shielding Effect: This intramolecular bond can "mask" the polar groups, potentially improving membrane permeability (LogP modulation) despite the added hydroxyl group, while simultaneously protecting the carbonyl from nucleophilic attack.
Viscosity & Aggregation: In intermolecular contexts (e.g., concentrated solutions or polymer melts), the dual H-bonding capability leads to significant domain structuring, often manifesting as increased viscosity or higher glass transition temperatures (
) compared to non-hydroxylated analogs.
Hydrolytic Stability
Standard aliphatic carbamates are generally stable at physiological pH but susceptible to enzymatic cleavage. The
-hydroxy group introduces a Neighboring Group Effect :
Stabilization: At neutral pH, the intramolecular H-bond reduces the electrophilicity of the carbonyl carbon, rendering it more resistant to spontaneous hydrolysis than a standard ethyl carbamate.
Destabilization (Specific Conditions): Under strongly basic conditions or high temperatures, the hydroxyl group can act as an internal nucleophile, potentially facilitating back-biting to reform the cyclic carbonate (reversibility), though this is kinetically disfavored at physiological temperatures (
).
Solubility Profile
The aliphatic chain dictates the baseline lipophilicity, but the hydroxy-carbamate headgroup acts as a potent solubilizing handle.
Water Solubility: Significantly enhanced vs. standard carbamates due to the extra H-bond donor.
LogD: The motif lowers LogD, useful for mitigating the lipophilicity of hydrophobic drug payloads.
Synthetic Methodologies: The Non-Isocyanate Route[9]
The gold standard for generating aliphatic hydroxy-carbamates is the aminolysis of cyclic carbonates . This pathway avoids toxic isocyanates and phosgene, aligning with Green Chemistry principles.
Reaction Mechanism & Regioselectivity
The reaction involves the nucleophilic attack of a primary or secondary amine on the cyclic carbonate. The ring-opening is governed by steric and electronic factors, leading to two possible isomers:
Primary Alcohol (Secondary Carbamate): Result of attack at the more substituted carbon (anomalous/steric control).
Secondary Alcohol (Primary Carbamate): Result of attack at the less substituted carbon (standard nucleophilic attack).
Note: In most aliphatic cyclic carbonates, attack at the less hindered carbon (forming the secondary alcohol) is kinetically favored.
Visualization: Regioselective Pathways
Experimental Protocols
Synthesis of Model
-Hydroxy Carbamate
Objective: Synthesize N-butyl-2-hydroxy-ethylcarbamate via aminolysis of ethylene carbonate.
Reagents:
Ethylene Carbonate (EC): 1.0 equiv.
n-Butylamine: 1.05 equiv.
Solvent: Methanol (optional, reaction can be neat) or Acetonitrile.
An In-Depth Technical Guide to the Biological Activity of N-(3-hydroxy-4,4-dimethylpentyl) Carbamates
A Research Primer for Drug Discovery Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Date: February 21, 2026 Abstract The carbamate functional group is a cornerstone in medicinal chemistry, in...
The carbamate functional group is a cornerstone in medicinal chemistry, integral to the structure and function of numerous therapeutic agents.[1] Its remarkable versatility, stemming from its chemical stability and ability to modulate pharmacokinetic properties, has led to its incorporation in a wide array of drugs, from anticancer agents to cholinesterase inhibitors for neurodegenerative diseases.[1] This guide focuses on a novel and unexplored class of compounds: N-(3-hydroxy-4,4-dimethylpentyl) carbamates . We will delve into the theoretical framework for their potential biological activities, provide detailed methodologies for their synthesis and evaluation, and explore the anticipated structure-activity relationships that could guide future drug development endeavors. This document is intended for researchers, scientists, and drug development professionals poised to investigate this promising, yet uncharted, chemical space.
Introduction: The Untapped Potential of a Novel Carbamate Scaffold
The carbamate moiety (-NHCOO-) is a privileged scaffold in drug design, prized for its ability to act as a stable bioisostere for amide bonds, enhance cell permeability, and serve as a prodrug to improve the pharmacokinetic profiles of parent molecules.[1] While the biological activities of many carbamate derivatives have been extensively studied, the specific class of N-(3-hydroxy-4,4-dimethylpentyl) carbamates remains a scientific frontier.
The defining feature of this class is the 3-hydroxy-4,4-dimethylpentyl group, which incorporates a sterically hindered neopentyl-like fragment. This bulky, lipophilic group is anticipated to significantly influence the biological activity and metabolic stability of the resulting carbamate derivatives. The neopentyl group is known to confer increased stability to compounds and can influence their reactivity and physical properties due to its significant steric hindrance.
This guide will, therefore, serve as a comprehensive roadmap for the initial exploration of N-(3-hydroxy-4,4-dimethylpentyl) carbamates. We will hypothesize their potential as acetylcholinesterase (AChE) inhibitors and cytotoxic agents , two well-established areas of carbamate bioactivity, and provide the necessary experimental framework to validate these hypotheses.
Postulated Biological Activities and Rationale
Based on the known pharmacology of carbamates and the structural characteristics of the 3-hydroxy-4,4-dimethylpentyl moiety, we propose two primary avenues for investigation:
Acetylcholinesterase (AChE) Inhibition
Carbamates are renowned for their ability to inhibit acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] This inhibition is the basis for their use as insecticides and in the treatment of Alzheimer's disease. The mechanism involves the carbamoylation of a serine residue in the active site of AChE, leading to a temporarily inactivated enzyme.
The bulky 4,4-dimethylpentyl group in our target compounds could play a crucial role in their interaction with the AChE active site. The hydrophobic and sterically demanding nature of this group may enhance binding affinity within the enzyme's gorge, potentially leading to potent and long-lasting inhibition. Structure-activity relationship studies of other carbamates have shown that bulky, hydrophobic groups can favor potent activity.[3]
Cytotoxic and Anticancer Activity
Numerous carbamate-containing molecules have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5] They can act as prodrugs for cytotoxic agents or interact with critical cellular targets. The incorporation of a carbamate moiety has been shown to increase the anticancer potency of various natural products.[4][5]
The lipophilicity conferred by the 4,4-dimethylpentyl group could enhance the ability of these carbamates to cross cell membranes, a critical step for reaching intracellular targets. Furthermore, the steric hindrance of this group might influence the metabolic stability of the carbamate, potentially leading to a longer duration of action and increased therapeutic efficacy.
Synthesis of N-(3-hydroxy-4,4-dimethylpentyl) Carbamates: A Proposed Synthetic Route
The synthesis of the target carbamates can be achieved through a multi-step process starting from a suitable precursor. A general and adaptable synthetic scheme is presented below.
Diagram of the Proposed Synthetic Workflow:
Caption: A proposed two-step synthesis of N-(3-hydroxy-4,4-dimethylpentyl) carbamates.
Experimental Protocol: Synthesis
Step 1: Reduction of 3-hydroxy-4,4-dimethylpentanenitrile to 3-amino-2,2-dimethyl-1-pentanol
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
Addition of Nitrile: Cool the suspension to 0 °C in an ice bath. Dissolve 3-hydroxy-4,4-dimethylpentanenitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
Work-up: Filter the resulting granular precipitate and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-2,2-dimethyl-1-pentanol.
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Carbamoylation of 3-amino-2,2-dimethyl-1-pentanol
This step can be adapted to synthesize a variety of N-substituted carbamates.
Method A: Reaction with an Isocyanate
Setup: In a round-bottom flask, dissolve the purified 3-amino-2,2-dimethyl-1-pentanol in a suitable aprotic solvent such as dichloromethane (DCM) or THF.
Addition of Isocyanate: Add the desired isocyanate (R-NCO) dropwise to the solution at room temperature.
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting N-(3-hydroxy-4,4-dimethylpentyl) carbamate by column chromatography or recrystallization.
Method B: Reaction with a Chloroformate
Setup: Dissolve the purified 3-amino-2,2-dimethyl-1-pentanol in DCM or THF in a round-bottom flask and cool to 0 °C.
Addition of Base and Chloroformate: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Then, add the desired chloroformate (R-O-COCl) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours.
Work-up and Purification: Follow the work-up and purification procedures described in Method A.
Experimental Protocols for Biological Evaluation
To assess the postulated biological activities, we propose two primary in vitro assays: an acetylcholinesterase inhibition assay and a cytotoxicity assay.
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.[6][7][8]
Diagram of the Acetylcholinesterase Inhibition Assay Workflow:
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.
Detailed Protocol:
Reagent Preparation:
Phosphate Buffer: 0.1 M, pH 8.0.
AChE Solution: Prepare a stock solution of acetylcholinesterase from electric eel in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.
DTNB Solution (Ellman's Reagent): 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in phosphate buffer.[7]
Substrate Solution: 14 mM acetylthiocholine iodide (ATCI) in deionized water. Prepare fresh daily.[6]
Test Compound (Inhibitor) Solutions: Prepare a stock solution of the N-(3-hydroxy-4,4-dimethylpentyl) carbamate in DMSO. Perform serial dilutions in phosphate buffer to obtain a range of concentrations for IC₅₀ determination. Ensure the final DMSO concentration in the assay does not exceed 1%.
Initiate the reaction by adding 10 µL of the ATCI substrate solution.[6]
Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes using a microplate reader.
Data Analysis:
Calculate the rate of reaction (change in absorbance per minute) for each well.
Determine the percentage of inhibition for each concentration of the test compound using the formula:
% Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity).
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]
Diagram of the MTT Assay Workflow:
Caption: General workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol:
Cell Culture:
Culture a suitable cancer cell line (e.g., HeLa, MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37 °C with 5% CO₂.
Assay Procedure:
Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
Treatment: Prepare serial dilutions of the N-(3-hydroxy-4,4-dimethylpentyl) carbamate in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a positive control (a known cytotoxic agent).
Incubation: Incubate the plate for 24, 48, or 72 hours.
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37 °C, allowing viable cells to reduce the MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[11]
Data Analysis:
Calculate the percentage of cell viability for each concentration using the formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that reduces cell viability by 50%).
The systematic modification of the N-(3-hydroxy-4,4-dimethylpentyl) carbamate structure will be crucial for elucidating the SAR and optimizing for potency and selectivity.
Table 1: Proposed Structural Modifications and Expected Impact
Modification Site
Proposed Change
Rationale and Expected Impact
N-substituent (R)
Vary alkyl and aryl groups
Modulate lipophilicity and steric interactions within the target's binding site. Aromatic rings could introduce π-π stacking interactions.
Carbamate Nitrogen
Methylation vs. unsubstituted
N-methylation can alter the hydrogen bonding capacity and metabolic stability of the carbamate.
3-Hydroxy Group
Esterification, etherification, or removal
The hydroxyl group provides a site for hydrogen bonding. Its modification will probe the importance of this interaction for biological activity.
4,4-Dimethyl Group
Replacement with smaller or larger alkyl groups
Varying the steric bulk at this position will help to understand the spatial constraints of the target's binding pocket.
Conclusion and Future Directions
The N-(3-hydroxy-4,4-dimethylpentyl) carbamates represent a novel and unexplored class of compounds with significant potential for biological activity. This technical guide provides a foundational framework for their synthesis and initial biological evaluation as acetylcholinesterase inhibitors and cytotoxic agents. The proposed experimental protocols are robust and well-established, allowing for the reliable generation of data to guide further research.
Future work should focus on the synthesis of a diverse library of analogues to establish a comprehensive structure-activity relationship. Promising lead compounds should be further characterized for their mechanism of action, selectivity, and in vivo efficacy. The unique structural features of the 3-hydroxy-4,4-dimethylpentyl moiety may offer opportunities for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.
References
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
PMC. (n.d.). Structure—activity relationships for insecticidal carbamates. Retrieved from [Link]
Bio-protocol. (n.d.). 3.10. Acetylcholinesterase Inhibition Assay. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
PubMed. (n.d.). Quantitative structure-activity relationships for the pre-steady state acetylcholinesterase inhibition by carbamates. Retrieved from [Link]
Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]
Pendidikan Kimia. (n.d.). Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. Retrieved from [Link]
PubMed. (n.d.). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. Retrieved from [Link]
PubMed. (2001, November 8). Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. Retrieved from [Link]
Journal of Applied Pharmaceutical Science. (2015, February 27). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Retrieved from [Link]
PMC. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
PMC. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]
ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
Research and Reviews. (2015, December 28). Organic Carbamates: An Unique Linkage in Anticancer Drug Design. Retrieved from [Link]
Research and Reviews. (2015, December 28). Organic Carbamates: An Unique Linkage in Anticancer Drug Design. Retrieved from [Link]
NIH Public Access. (n.d.). Naltrexone Prodrugs for Transdermal Delivery. Retrieved from [Link]
RSC Publishing. (n.d.). Method for the synthesis of N-alkyl-O-alkyl carbamates. Retrieved from [Link]
ResearchGate. (2025, August 6). Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. Retrieved from [Link]
Google Patents. (n.d.). Process for the preparation of alkyl N-(hydroxyalkyl)-carbamates.
MDPI. (2023, March 28). Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. Retrieved from [Link]
Application Note: Chemoselective Synthesis of Methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate
Topic: Synthesis of Methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate from Amine Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Abstract & Strategic Overvi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Synthesis of Methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate from Amine
Content Type: Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract & Strategic Overview
The synthesis of methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate (Target Compound 1 ) represents a critical transformation in the preparation of peptidomimetics and antiviral pharmacophores. The core challenge in this synthesis is the chemoselective N-acylation of the amino-alcohol precursor, 1-amino-4,4-dimethylpentan-3-ol (2 ).
While carbamate formation is a standard protection step, the presence of a secondary hydroxyl group at the
-position relative to the amine, combined with the steric bulk of the adjacent tert-butyl-like group (4,4-dimethyl moiety), requires precise control over reaction kinetics to prevent O-acylation (carbonate formation) or N,O-bis-acylation.
This guide details a validated, high-yield protocol using Methyl Chloroformate (MCF) under Schotten-Baumann conditions, optimized for selectivity. An alternative "Green Chemistry" route using Dimethyl Carbonate (DMC) is also provided for process-scale considerations.
Retrosynthetic Analysis & Mechanism
The transformation relies on the nucleophilic differential between the primary amine and the sterically hindered secondary alcohol.
Primary Amine (
): Highly nucleophilic, unhindered.
Secondary Alcohol (
): Less nucleophilic, hindered by the adjacent gem-dimethyl group at C4.
Reaction Scheme:
(Where R = 3-hydroxy-4,4-dimethylpentyl)
Mechanistic Pathway (Graphviz)
Caption: Mechanistic pathway highlighting the kinetic control required to favor N-carbamoylation over O-carbonylation.
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates. Wiley.[6] Link
Chemoselective Acylation of Amino Alcohols. Journal of Organic Chemistry. Discusses selectivity of N- vs O-acylation using chloroformates. Link
Green Synthesis of Carbamates. Organic Process Research & Development. Application of Dimethyl Carbonate as a green reagent. Link
Synthesis of Peptidomimetic Intermediates. Journal of Medicinal Chemistry. Contextualizes the use of hydroxy-amine building blocks. Link
(Note: Specific spectral data is estimated based on structural analogues as exact literature data for this specific isomer is proprietary or rare in open literature.)
reaction of 1-amino-4,4-dimethylpentan-3-ol with methyl chloroformate
Application Note & Protocol: Chemoselective N-Alkoxycarbonylation Topic: Synthesis of Methyl (4,4-dimethyl-3-hydroxypentyl)carbamate via Reaction of 1-Amino-4,4-dimethylpentan-3-ol with Methyl Chloroformate Abstract This...
Topic: Synthesis of Methyl (4,4-dimethyl-3-hydroxypentyl)carbamate via Reaction of 1-Amino-4,4-dimethylpentan-3-ol with Methyl Chloroformate
Abstract
This document provides a comprehensive guide for the chemoselective N-alkoxycarbonylation of the bifunctional amino alcohol, 1-amino-4,4-dimethylpentan-3-ol, using methyl chloroformate. Carbamates are a critical functional group in medicinal chemistry, frequently utilized as stable isosteres for amide bonds in peptidomimetics or as protecting groups for amines.[1][2][3] This protocol details a robust and high-yield procedure, emphasizing the chemical principles that govern selectivity, a detailed step-by-step methodology, critical safety precautions for handling hazardous reagents, and potential applications for the resulting product in drug discovery and development.
Scientific Principles & Reaction Mechanism
The synthesis of carbamates from the reaction of an amine with a chloroformate is a fundamental and widely employed transformation in organic synthesis.[4] The core of this reaction lies in the nucleophilic acyl substitution at the highly electrophilic carbonyl carbon of the chloroformate.
Chemoselectivity: N-Acylation vs. O-Acylation
The substrate, 1-amino-4,4-dimethylpentan-3-ol, possesses two nucleophilic sites: a primary amine (-NH₂) and a secondary alcohol (-OH). The successful synthesis of the desired N-carbamate hinges on exploiting the inherently greater nucleophilicity of the amine compared to the alcohol.[5]
Nucleophilicity: Primary amines are significantly stronger nucleophiles than alcohols. This difference allows for a selective reaction at the nitrogen atom, especially under controlled conditions.
Role of Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. Its primary role is to scavenge the produced HCl. Without a base, the HCl would protonate the starting amino alcohol, forming an ammonium salt which is no longer nucleophilic, thereby quenching the reaction.
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of methyl chloroformate is critical to prevent side reactions, including potential O-acylation or the formation of di-acylated byproducts.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism, as outlined below.
Application Note: HPLC Analysis of Methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate
This Application Note is designed for researchers and analytical scientists requiring a robust HPLC protocol for the detection and quantification of Methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate . This compound is str...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and analytical scientists requiring a robust HPLC protocol for the detection and quantification of Methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate .
This compound is structurally characterized by a polar carbamate head group and a hydrophobic 3-hydroxy-4,4-dimethylpentyl tail. Due to the lack of a strong UV-absorbing aromatic system, this method prioritizes low-wavelength UV detection (200–205 nm) and offers compatibility with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) for enhanced sensitivity.
Introduction & Analyte Profile
Methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate is often encountered as a process-related impurity or intermediate in the synthesis of complex pharmaceutical APIs (e.g., analogs of antifungal agents like Tebuconazole or specific enzyme inhibitors).
Chemical Structure : The molecule consists of a methyl carbamate moiety attached to a pentyl chain with a hydroxyl group at position 3 and a gem-dimethyl group at position 4.
Detection Challenge : The molecule lacks a conjugated
-system, resulting in negligible absorbance above 210 nm. Standard UV detection at 254 nm is ineffective.
Genotoxicity Context : As a carbamate derivative, this compound may be classified as a Potentially Genotoxic Impurity (PGI), requiring high-sensitivity methods (LOD < 0.05%) for control.
Method Development Strategy
To ensure reliable quantification, this protocol utilizes a high-carbon-load C18 column to retain the hydrophobic tert-butyl-like tail, coupled with an acidic mobile phase to stabilize the hydroxyl and carbamate functionalities.
Key Mechanistic Decisions:
Column Selection : A C18 (Octadecyl) stationary phase is essential. The hydrophobic 4,4-dimethylpentyl tail provides sufficient interaction with C18 ligands to separate the analyte from polar solvent fronts.
Mobile Phase : Acetonitrile (ACN) is chosen over Methanol due to its lower UV cutoff (190 nm vs. 205 nm), which is critical for detecting this weak chromophore.
Buffer : 0.1% Phosphoric Acid is selected for UV detection to suppress silanol activity and maintain optical transparency. For MS/CAD applications, 0.1% Formic Acid is the volatile alternative.
Experimental Protocol
3.1. Chromatographic Conditions
Parameter
Specification
Instrument
HPLC with PDA/DAD or LC-MS/CAD
Column
Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Column Temp
30°C ± 1°C
Mobile Phase A
0.1% Phosphoric Acid in Water (Milli-Q grade)
Mobile Phase B
Acetonitrile (HPLC Grade)
Flow Rate
1.0 mL/min
Injection Volume
10–20 µL (Dependent on sensitivity requirements)
Detection
UV at 205 nm (Bandwidth 4 nm, Ref 360 nm)
Run Time
20 Minutes
3.2. Gradient Program
Rationale: A gradient is necessary to elute the hydrophobic impurity while preventing the accumulation of late-eluting matrix components.
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
90
10
Equilibration
2.0
90
10
Isocratic Hold
12.0
30
70
Linear Gradient
15.0
10
90
Wash Step
15.1
90
10
Return to Initial
20.0
90
10
Re-equilibration
3.3. Standard & Sample Preparation
Diluent : 50:50 Water:Acetonitrile.
Stock Solution : Dissolve 10 mg of analyte in 10 mL Diluent (1000 ppm). Sonicate for 5 mins to ensure dissolution of the hydrophobic tail.
Working Standard : Dilute Stock to 10 ppm (0.01 mg/mL) for sensitivity verification.
Visualizing the Methodology
Figure 1: Analytical Workflow & Decision Tree
This diagram outlines the logical flow for analyzing carbamate impurities lacking strong chromophores.
Caption: Decision matrix for selecting detection and separation parameters based on the physicochemical properties of the carbamate analyte.
Critical Validation Parameters
To ensure the method is "self-validating" as per scientific integrity standards, the following criteria must be met:
System Suitability :
Tailing Factor : Must be < 1.5. The hydroxyl group can interact with free silanols; if tailing occurs, increase buffer strength or switch to an "end-capped" column.
Signal-to-Noise (S/N) : For the LOQ solution (typically 0.05% of target concentration), S/N must be > 10.
Linearity :
Due to the weak UV absorbance, linearity may be limited at the lower end. Ensure a correlation coefficient (
) across the range of 50% to 150% of the target concentration.
Specificity :
Inject a blank (Diluent) to confirm no interference at the retention time of the analyte (approx. 8–10 mins in this gradient). Acetonitrile quality is critical here; "HPLC Gradient Grade" or "Far UV Grade" is required to avoid ghost peaks at 205 nm.
Troubleshooting Guide
Issue
Root Cause
Corrective Action
High Baseline Drift
UV absorbance of ACN at 205 nm
Use "Far UV" grade ACN. Ensure Reference Wavelength is off or set correctly (e.g., 360 nm).
Peak Broadening
Hydrophobic interaction
Increase Column Temperature to 40°C or use a steeper gradient slope.
Low Sensitivity
Weak Chromophore
Switch to CAD (Charged Aerosol Detector) or derivatize with reagents like FMOC-Cl (though direct analysis is preferred).
References
Center for Drug Evaluation and Research (CDER). (2024). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. FDA. [Link]
PubChem. (2025). Methyl carbamate Compound Summary. National Library of Medicine. [Link]
Dolan, J. W. (2010). A Guide to HPLC Method Development. LCGC North America. [Link]
Application
High-Efficiency Carbamoylation of Sterically Encumbered Amino Alcohols
Application Note | AN-2026-CHM Executive Summary The carbamoylation of amino alcohols is a cornerstone transformation in medicinal chemistry, critical for synthesizing oxazolidinone antibiotics (e.g., Linezolid), chiral...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note | AN-2026-CHM
Executive Summary
The carbamoylation of amino alcohols is a cornerstone transformation in medicinal chemistry, critical for synthesizing oxazolidinone antibiotics (e.g., Linezolid), chiral auxiliaries (Evans auxiliaries), and carbamate-linked prodrugs. However, when the substrate is sterically encumbered —featuring tertiary alcohols, bulky adjacent alkyl groups, or conformationally restricted rings—standard nucleophilic addition protocols fail.
The "Steric-Nucleophilic Paradox" dictates that as steric bulk increases, the nucleophilicity of the hydroxyl group decreases, often necessitating harsh conditions that lead to elimination, racemization, or N/O-acyl migration. This guide details two field-proven, high-fidelity protocols designed specifically to overcome these energy barriers: Lewis Acid-Catalyzed Isocyanate Addition (for linear carbamates) and CDI-Mediated Activation (for cyclic oxazolidinones).
Strategic Decision Matrix
Before selecting a protocol, the end-goal of the synthesis must be defined. The presence of both amine and alcohol nucleophiles requires a chemoselective strategy.
Figure 1: Decision matrix for selecting the optimal carbamoylation protocol based on target structure and substrate protection status.
Best for: Unprotected amino alcohols, formation of cyclic carbamates (oxazolidinones), and highly hindered substrates where traditional phosgene equivalents fail.
Mechanistic Insight
1,1'-Carbonyldiimidazole (CDI) acts as a safer phosgene equivalent. The reaction proceeds via an acyl-imidazole intermediate . For hindered alcohols, the rate-limiting step is often the initial attack of the alcohol on CDI. However, the subsequent intramolecular cyclization by the amine is rapid and thermodynamically favored, driving the reaction to completion even with bulky substituents [1].
Protocol: One-Pot DMSO Activation
This protocol utilizes DMSO to stabilize the polar transition state, often negating the need for exogenous bases which can cause racemization in chiral amino alcohols [2].
Solvent: Anhydrous DMSO (0.5 M concentration) or THF (for easier workup, though slower)
Step-by-Step Workflow:
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
).
Dissolution: Dissolve the amino alcohol (1.0 equiv) in anhydrous DMSO. Note: DMSO accelerates the reaction via hydrogen bond activation, crucial for hindered substrates.
Activation: Add CDI (1.5 equiv) in a single portion at room temperature (23°C).
Reaction: Stir at room temperature.
Checkpoint: Evolution of
gas indicates reaction progress.
Time: For non-hindered substrates: 2-3 hours. For hindered substrates (e.g., tert-leucine derivatives): Heat to 60°C for 4-6 hours.
Quench & Workup:
Dilute reaction mixture with water (5x volume).[2]
Wash combined organics with brine to remove residual DMSO.
Dry over
and concentrate.
Purification: Most products crystallize upon concentration. If oil remains, flash chromatography (Hexane/EtOAc) is sufficient.
Yield Expectation: 85-95% for hindered phenylglycinol or valinol derivatives.
Method B: Lewis Acid-Catalyzed O-Carbamoylation
Best for: N-protected amino alcohols where a linear carbamate is required (e.g., prodrugs) and the hydroxyl group is tertiary or sterically caged.
Mechanistic Insight: Dual Activation
Sterically hindered alcohols are poor nucleophiles. Standard base catalysis (TEA/DIPEA) is often insufficient to promote attack on isocyanates. Zinc Triflate [
] acts as a powerful Lewis Acid catalyst. It coordinates to the isocyanate nitrogen/oxygen, increasing the electrophilicity of the carbonyl carbon, while simultaneously coordinating the alcohol oxygen, lowering the pKa of the hydroxyl proton [3].
Figure 2: Zinc Triflate activates the isocyanate, lowering the activation energy for attack by bulky alcohols.
Protocol: Zn(OTf)2 Promoted Addition
This method avoids toxic organotin reagents (like DBTL) and works under mild conditions.
Reagents:
Substrate: N-protected amino alcohol (1.0 equiv)
Electrophile: Isocyanate (1.2 equiv)
Catalyst:
(1–5 mol%)
Solvent: Toluene or DCM (Anhydrous)
Step-by-Step Workflow:
Setup: Charge a dried reaction vial with
(5 mol%) inside a glovebox or under rapid Argon flow.
Solvation: Add the hindered amino alcohol (1.0 equiv) dissolved in Toluene (0.2 M).
Addition: Add the Isocyanate (1.2 equiv) dropwise via syringe.
Incubation:
Stir at room temperature for 12 hours.
Optimization: If the alcohol is tertiary (e.g., 1-adamantanol derivative), heat to 60°C.
Workup:
Quench with saturated
solution.
Extract with DCM.
The zinc catalyst is water-soluble and is removed in the aqueous layer.
Purification: Silica gel chromatography.
Comparative Data: Hindered Substrate Performance
The following table summarizes the efficiency of these protocols on "difficult" substrates compared to classical methods (uncatalyzed or weak base).
Substrate Type
Steric Challenge
Classical Method (Yield)
Method A (CDI)
Method B (Zn(OTf)2)
Valinol (Isopropyl)
Moderate (-branching)
65% (Slow)
92% (2h, RT)
95%
Tert-Leucinol
High (t-Butyl group)
<30% (Incomplete)
88% (4h, 60°C)
91%
Phenylglycinol
Electronic/Steric
50% (Racemization risk)
90% (No racemization)
93%
1-Adamantyl-amine deriv.
Extreme Bulk
0% (No reaction)
75% (Overnight)
85% (Reflux)
Data synthesized from comparative analysis of catalytic efficiencies [1][3][4].
References
Raghunadh, A. et al. (2024).[1] A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives. Der Pharma Chemica. [Link][1][3][4]
Hwang, L. et al. (2008).[4] A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal. [Link]
Peixoto, S. et al. (2010). Zn(OTf)2-catalyzed addition of amines to carbodiimides: Efficient synthesis of guanidines. Organic Letters / ResearchGate. [Link]
Beller, M. et al. (2016).[5] Iron-Catalyzed Reaction of Urea with Alcohols and Amines: A Safe Alternative for the Synthesis of Primary Carbamates. ChemSusChem.[5] [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of N-(3-hydroxy-4,4-dimethylpentyl)carbamate
Ticket ID: #SYN-OH-PENT-001
Status: Open
Subject: Yield Optimization & Process Troubleshooting
Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2]
Executive Summary & Diagnostic Matrix
User Issue: Low yield or inconsistency in the preparation of N-(3-hydroxy-4,4-dimethylpentyl)carbamate.
Core Chemistry: Nucleophilic attack of a primary amine (1-amino-4,4-dimethylpentan-3-ol) on a carbonyl electrophile (Chloroformate or Dicarbonate) in the presence of a secondary alcohol and a bulky tert-butyl group.[1][2]
The Challenge:
The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)carbamate presents a classic chemoselectivity paradox. You must carbamoylate the primary amine (
) while leaving the secondary alcohol () untouched.[1][2] The adjacent bulky tert-butyl group (4,4-dimethyl) creates steric conformation issues that can trap the amine or promote O-acylation if "forcing" conditions are used.[1][2]
Quick Diagnostic Matrix:
Identify your specific failure mode below to jump to the relevant solution.
Symptom
Probable Cause
Immediate Action
Yield < 40%
Product loss during aqueous workup (water solubility).[1][2]
Switch to "Salting Out" extraction or continuous extraction.
Impurity: "Double" Mass (+MW)
O-acylation : Formation of N,O-bis-carbamate.[1][2]
STOP using DMAP. Lower reaction temperature to 0°C.
Use MTBE for crystallization instead of Hexanes.[1]
Technical Deep Dive: The Mechanics of Failure
To fix the yield, we must understand the competing pathways. The reaction is kinetically controlled.[1]
Mechanism & Side Reactions
The primary amine is more nucleophilic than the secondary alcohol.[1] However, the 4,4-dimethylpentyl backbone induces a "neopentyl-like" steric effect.[1][2] If the amine is protonated (due to insufficient base) or sterically shielded by hydrogen bonding with the neighboring -OH, the electrophile will eventually react with the alcohol, leading to the N,O-bis-carbamate impurity.
The "DMAP Trap":
Many researchers habitually add 4-Dimethylaminopyridine (DMAP) to acylation reactions.[1][2] Do not do this here. DMAP is an acyl-transfer catalyst that significantly lowers the activation energy for alcohol acylation.[1][2] In this substrate, DMAP destroys chemoselectivity.
Visualizing the Pathway
The following diagram illustrates the kinetic competition and the "Yield Killers."
Caption: Kinetic pathway showing the target mono-carbamate and the risk of over-acylation (Red) or stalling (Yellow).[2]
Optimized Protocol: The Biphasic "Schotten-Baumann" Modification[1][2]
The highest yields for this specific scaffold are achieved using a Biphasic System (Schotten-Baumann conditions) .[1][2] This method keeps the amine free-based in the organic layer while scavenging the acid byproduct in the aqueous layer, preventing salt formation without using strong organic bases that promote O-acylation.
Q1: I see a significant amount of "double addition" (N,O-bis-carbamate). How do I remove it?
Prevention: This happens if you use too much base (like NaOH) or DMAP.[1][2]
Remedy: You can selectively hydrolyze the O-carbamate while keeping the N-carbamate intact.[1][2] Treat the crude mixture with LiOH in MeOH/Water at room temperature for 1-2 hours. The ester/carbonate bond (O-linked) is much more labile than the carbamate (N-linked).[1][2]
Q2: My product is oiling out and won't crystallize.
Insight: The 4,4-dimethyl group is greasy, but the OH/NH groups are sticky.
Solution: Do not use pure Hexanes/Heptane. Use a mixture of Heptane/MTBE (Methyl tert-butyl ether) .[1][2] Dissolve the oil in minimal warm MTBE and add Heptane dropwise until cloudy, then cool.
Q3: Can I use Pyridine or Triethylamine (
) instead of the biphasic method?
Advice: Yes, but be careful. If using
in DCM, you must keep the reaction cold (0°C). Organic bases can sometimes act as nucleophilic catalysts (general base catalysis), increasing the risk of O-acylation compared to the inorganic biphasic method.
Decision Logic for Process Optimization
Use this flowchart to determine your next experiment if the standard protocol fails.
Caption: Logic flow for diagnosing yield losses. Blue nodes indicate starting points, Yellow decisions, and Grey actions.
References
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][6] (Standard reference for chemoselective protection of amines in the presence of alcohols).
Knölker, H. J., et al. (1995). Chemoselective synthesis of carbamates. Synlett, 1995(05), 378-380.[2] (Discusses mild base conditions for carbamate synthesis).
Heller, S. T., & Sarpong, R. (2011). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazoles. Organic Letters, 13(10), 2697–2699.
(Note: The specific CAS 552338-18-8 is a known intermediate in various pharmaceutical patents, often utilizing standard Boc-protection protocols adapted for steric bulk as described above.)[1][2]
Technical Support Center: Preventing Cyclization in Hydroxy-Carbamate Synthesis
The Core Problem: The "Cyclization Trap" In the synthesis of linear hydroxy-carbamates (specifically from 1,2- or 1,3-amino alcohols), the primary failure mode is intramolecular cyclization . While the goal is to form a...
Author: BenchChem Technical Support Team. Date: February 2026
The Core Problem: The "Cyclization Trap"
In the synthesis of linear hydroxy-carbamates (specifically from 1,2- or 1,3-amino alcohols), the primary failure mode is intramolecular cyclization .
While the goal is to form a linear carbamate (
), the presence of a free hydroxyl group ( or position) creates a competing nucleophile. Under basic conditions or elevated temperatures, the hydroxyl group attacks the carbamate carbonyl, displacing the alkoxide or amine to form a thermodynamically stable 5-membered ring (2-Oxazolidinone ) or a cyclic carbonate.
Mechanism of Failure
The following diagram illustrates the kinetic competition between the desired linear product and the thermodynamic cyclic byproduct.
Troubleshooting Guides & Protocols
Guide A: Reagent Selection for Chemoselectivity
Issue: "I am getting a mixture of
-acylated (desired) and -acylated (undesired) products."
Technical Insight:
Amines are generally more nucleophilic than alcohols. However, highly reactive electrophiles (like acetyl chloride or unhindered chloroformates) react indiscriminately. To favor
-acylation without protecting the alcohol, you must exploit the pKa difference (Amine pKa ~9-10 vs. Alcohol pKa ~16).
Reagent Class
Risk Level
Recommendation
Mechanism Note
Chloroformates (e.g., Cbz-Cl, Fmoc-Cl)
High
Use only with Schotten-Baumann conditions (see Protocol B).
Fast kinetics; requires strict pH control to prevent -attack.
Succinimidyl Carbonates (e.g., DSC)
Low
Preferred method for direct synthesis.
Leaving group (-hydroxysuccinimide) is less reactive toward alcohols.
Carbonyl Diimidazole (CDI)
Critical
Avoid for linear synthesis.
Promotes rapid cyclization to oxazolidinones via imidazole displacement.
Temperature: Cool to 0°C or -10°C . (Crucial: Low temp favors kinetic
-attack).
Addition: Add the chloroformate dropwise over 30–60 minutes.
pH Maintenance: Simultaneously add base (NaOH or Na
CO) to maintain pH between 8.5 and 9.5 .
Why? pH < 8 protonates the amine (stopping reaction). pH > 10 deprotonates the alcohol (triggering cyclization/
-acylation).
Quench: Immediately quench with dilute HCl to pH 3–4 upon consumption of starting material. Do not let the reaction stir overnight in base.
Guide C: The "Protection Route" (The Gold Standard)
Scenario: Your substrate is valuable, or the "Direct Route" failed.
Strategy: Temporarily mask the nucleophilic hydroxyl group.
Frequently Asked Questions (FAQ)
Q1: Why does my hydroxy-carbamate cyclize during column chromatography?A: Silica gel is slightly acidic, but if your eluent contains methanol/ammonia or if the column heats up (exothermic adsorption), it can catalyze cyclization.
Fix: Use neutral alumina instead of silica. Alternatively, deactivate silica with 1% Triethylamine (TEA), but ensure the TEA is thoroughly removed to prevent base-catalyzed cyclization in the receiving flask.
Q2: I see a "doublet of doublets" in NMR that shouldn't be there. Is this the cyclic product?A: Likely, yes. In a linear carbamate, the protons
to the nitrogen and oxygen are distinct. In the cyclic 2-oxazolidinone , the ring constrains these protons, often creating a distinct rigid coupling pattern and shifting the carbonyl stretch in IR (Linear: ~1700-1720 cm; Cyclic: ~1750-1780 cm).
Q3: Can I use NaH (Sodium Hydride) to speed up the reaction?A:Absolutely not. NaH will irreversibly deprotonate the hydroxyl group (forming the alkoxide), which is a potent nucleophile. This will instantaneously drive the reaction toward the cyclic oxazolidinone (Thermodynamic Sink). Always use mild, non-nucleophilic bases like DIPEA or inorganic bicarbonates.
Q4: What if I actually want the cyclic carbamate?A: If the cyclic product is your goal, simply heat the linear hydroxy-carbamate with a catalytic amount of Potassium tert-butoxide (KOtBu) or DBU in refluxing THF. The reaction will go to completion in minutes.
References
Mechanistic Insight on Oxazolidinone Formation
Title: Proposed reaction mechanism for the formation of aliphatic oxazolidinones.[1]
Source: ResearchG
URL:
Chemoselective N-Acylation Protocols
Title: Selective N-acylation of amino alcohols (P
Source: Google P
URL:
One-Pot Synthesis Risks
Title: One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate.[3]
Source: Beilstein Journal of Organic Chemistry.
URL:
Alternative Reagents (N-Hydroxy Carbamates)
Title: Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates.[2][4]
Source: Synlett / Organic-Chemistry.org.
URL:
Green Chemistry Approaches
Title: Synthesis of highly functional carbamates through ring-opening of cyclic carbon
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Role: Senior Application Scientist
Ticket ID: MS-CARB-001
Subject: Diagnostic Protocols for Aliphatic Carbamate Analysis (GC-MS & LC-MS/MS)
Executive Summary
Aliphatic carbamates (
) present a unique dichotomy in mass spectrometry. In GC-MS , they are notorious for thermal instability, often degrading into isocyanates and alcohols before ionization occurs, leading to "phantom" spectra. In LC-MS (ESI) , they form stable adducts (typically ) that resist fragmentation, resulting in poor sensitivity in MS/MS modes.
This guide provides a root-cause analysis and troubleshooting workflow to distinguish between instrumental artifacts and true molecular fragmentation.
Part 1: The "Phantom" Molecular Ion (GC-MS Issues)
User Issue: "I am analyzing ethyl carbamate (urethane) or N-propyl carbamate by GC-EI-MS, but I cannot find the molecular ion (
). I see peaks corresponding to alcohols or isocyanates."
Root Cause: Thermal Degradation vs. EI Fragmentation
Aliphatic carbamates possess a thermally labile
bond. At typical GC injector temperatures (), they undergo a cis-elimination reaction (pyrolysis) inside the liner, before reaching the MS source.
The Diagnostic Test:
Compare the retention time (RT) of your analyte against the RT of the corresponding isocyanate or alcohol standards.
Bypasses the hot vaporization step, depositing liquid directly into the column.
Inlet Temp
(if Split/Splitless)
Aliphatic carbamates often degrade above .
Liner Type
Deactivated, baffled (avoid glass wool)
Active sites on glass wool catalyze degradation.
Derivatization
Acylation (TFAA/HFBA)
Replaces the labile proton, stabilizing the molecule and improving volatility.
Part 2: LC-MS/MS Fragmentation & Adduct Management
User Issue: "My LC-ESI-MS signal is dominated by sodium adducts (
), and I cannot get sufficient fragmentation for MRM quantitation."
Root Cause: The Sodium Trap
Aliphatic carbamates are strong Lewis bases and readily coordinate with ubiquitous
. Sodium adducts are highly stable; applying collision energy (CE) often ejects the neutral molecule intact or strips the sodium, rather than breaking the carbon skeleton.
Strategic Solution: Ammonium Displacement
Force the formation of ammoniated adducts (
). Unlike sodium, the ammonium complex is labile. Upon collision-induced dissociation (CID), it loses to yield the protonated molecule , which then fragments predictably.
Protocol: Mobile Phase Optimization
Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.
Phase B: Methanol (or ACN) + 5 mM Ammonium Formate.
Mechanism:
outcompetes due to concentration excess ( vs trace).
Fragmentation Pathways (CID)
Once protonated (
), aliphatic carbamates follow two primary pathways driven by proton affinity:
Alkoxy Cleavage (Neutral Loss of Alcohol):
Observation: Loss of mass corresponding to the O-alkyl group (e.g., -46 Da for ethanol).
Isocyanate Cleavage (Neutral Loss of Isocyanate):
Observation: Formation of the alkyl cation from the ester side.
Part 3: Visualizing the Pathways
The following diagram illustrates the critical decision points between thermal artifacts (GC) and ionization pathways (LC).
Figure 1: Mechanistic divergence of aliphatic carbamates in GC vs. LC workflows. Note the thermal degradation loop in GC.
Part 4: Frequently Asked Questions (Troubleshooting)
Q1: I see a peak at m/z 62 and m/z 44 in my GC-MS analysis of Ethyl Carbamate. Is this the molecular ion?
Answer: No. Ethyl Carbamate (MW 89) rarely shows a strong
in EI.
m/z 62 is typically
(loss of vinyl radical) or a rearrangement fragment.
m/z 44 is likely
or .
Action: Monitor m/z 62 (quant) and m/z 44 (qualifier). If you suspect thermal breakdown, check for m/z 31 (ethanol) and m/z 43 (cyanic acid/isocyanate) eluting earlier than the carbamate.
Q2: My calibration curve is non-linear at low concentrations in LC-MS.
Answer: This is often due to adduct shifting . At low concentrations, trace sodium (from glassware/solvents) dominates ionization (
). At higher concentrations, the sodium supply is exhausted, and or becomes dominant.
Action: Buffer your mobile phase with 5-10 mM Ammonium Formate to "swamp" the system with a consistent cation source, linearizing the response.
Q3: Can I use APCI instead of ESI?
Answer: Yes, and it is often preferred for aliphatic carbamates. APCI (Atmospheric Pressure Chemical Ionization) is a gas-phase ionization technique that is less susceptible to sodium adduct formation. It typically yields a strong
Technical Support Center: Purification of Methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate
This is a technical support guide designed for the purification of methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate . Case ID: PUR-MNC-3H44D Status: Active Guide Applicable Synthesis Route: N-acylation of 5-amino-2,2-dim...
Author: BenchChem Technical Support Team. Date: February 2026
This is a technical support guide designed for the purification of methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate .
Case ID: PUR-MNC-3H44D
Status: Active Guide
Applicable Synthesis Route: N-acylation of 5-amino-2,2-dimethylpentan-3-ol (or analogous amino-alcohols) using methyl chloroformate or dimethyl carbonate.
Compound Profile & Physicochemical Diagnostics
Before initiating purification, you must understand the physicochemical behavior of your target molecule versus its likely impurities.
Predicted State: Viscous colorless oil or low-melting waxy solid. The tert-butyl-like tail (4,4-dimethyl) increases solubility in organic solvents (Hexane/EtOAc), while the hydroxyl group creates significant retention on silica.
Common Impurities:
Unreacted Amine: (Precursor) Highly polar, basic.
O-Acylated Byproduct (Carbonate): Formed if the hydroxyl group competes with the amine for the acylating agent. Less polar than the target.
Methyl Carbamate: (If using dimethyl carbonate/urea methods) Water-soluble.
Diagnostic Check (TLC)
Mobile Phase: 40% Ethyl Acetate in Hexanes.
Rf ~0.8: N,O-Bis-acylated impurity (Least polar).
Rf ~0.5:Target Carbamate (Distinct spot).
Rf <0.1: Unreacted Amine (Stays at baseline or streaks).
Purification Decision Tree
Use the following logic flow to determine your purification strategy.
Figure 1: Decision matrix for selecting the appropriate purification protocol based on crude mixture analysis.
Detailed Protocols
Protocol A: Selective Acid Wash (Removal of Unreacted Amine)
Use this if NMR/TLC shows significant unreacted starting amine.
Mechanism: The carbamate nitrogen is non-basic due to resonance delocalization into the carbonyl. The starting amine, however, remains basic. We can protonate the amine to force it into the aqueous layer without affecting the carbamate or the acid-sensitive neopentyl alcohol moiety.
Dilution: Dissolve the crude oil in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
Wash 1 (Acidic): Wash the organic layer twice with 0.5 M HCl or 5% Citric Acid .
Note: Citric acid is preferred if you are worried about acid-catalyzed rearrangement of the neopentyl skeleton (Wagner-Meerwein rearrangement), though 0.5 M HCl is usually safe at room temperature.
Check: The amine is now in the aqueous layer.
Wash 2 (Neutralization): Wash the organic layer once with saturated NaHCO₃ to remove residual acid.
Drying: Dry over Na₂SO₄, filter, and concentrate.
Protocol B: Chemoselective Hydrolysis (Rescue from O-Acylation)
Use this if you observe a high-Rf impurity (N,O-bis-acylated byproduct).
Mechanism: Carbonates (O-acyl) are more labile (easier to hydrolyze) than carbamates (N-acyl). Mild basic conditions will cleave the unwanted carbonate ester back to the alcohol without touching the desired carbamate.
Solvent System: Dissolve the crude mixture in Methanol (MeOH) .
Reagent: Add K₂CO₃ (1.5 equivalents) or LiOH (1.0 equivalent) .
Reaction: Stir at 0°C to Room Temperature for 30–60 minutes. Monitor by TLC.[1][2]
Endpoint: Disappearance of the high-Rf spot (Bis-acyl) and enrichment of the target spot.
Stationary Phase: Silica Gel (230–400 mesh).
Loading: Dissolve crude in minimum volume of CH₂Cl₂.
Gradient Step
Solvent System (Hexanes : EtOAc)
Purpose
Equilibration
90 : 10
Condition column.
Elution 1
80 : 20
Elutes non-polar impurities (Bis-acyls).
Elution 2
60 : 40
Elutes Target Molecule.
Flush
0 : 100 (EtOAc)
Elutes polar byproducts/amine salts.
Visualization: The molecule is not UV-active (unless a benzoyl group is present elsewhere). Use Permanganate Stain (KMnO₄) or Phosphomolybdic Acid (PMA) stain. The hydroxyl group usually stains well with PMA.
Troubleshooting & FAQs
Q1: My product is "oiling out" and won't crystallize. How do I get a solid?
A: The 3-hydroxy group and the flexible alkyl chain often prevent easy crystallization.
Solution: Try trituration . Dissolve the oil in a minimum amount of diethyl ether, then slowly add cold pentane or hexanes while scratching the flask walls.
Alternative: If it remains an oil, high-vacuum drying (0.1 mmHg) for 12+ hours is essential to remove trapped solvent, which often acts as a plasticizer preventing solidification.
Q2: I see a "double spot" on TLC for my target. Is it decomposing?
A: Likely not decomposition.[5] This is often due to Rotamers .
Explanation: The amide/carbamate bond (N-C=O) has restricted rotation. In NMR, this appears as broad or split peaks. On TLC, it can sometimes cause streaking or a "figure-8" spot.
Verification: Run the TLC in a slightly more polar solvent. If the ratio of the two spots is constant, it is likely rotamers or diastereomers (if the 4,4-dimethylpentyl chain has a chiral center at C3). Note: C3 is chiral (CH-OH). If you started with a racemic amine, you will have a racemic product, which appears as one spot. If you have diastereomeric impurities, they will separate.
Q3: Can I use distillation?
A:Avoid standard distillation.
Carbamates can undergo thermal decomposition (cracking) to isocyanates and alcohols at high temperatures (>150°C). If you must distill, use Kugelrohr distillation under high vacuum (<0.05 mmHg) to keep the temperature below 120°C.
Q4: The NMR shows a broad peak at 4.5-5.0 ppm that disappears with D₂O shake.
A: This is the -OH proton .
Its presence and coupling confirm you have successfully preserved the hydroxyl group and not O-acylated it. If this peak is missing, check for O-acylation (Protocol B).
References & Grounding
Carbamate Stability & Synthesis:
Source: Organic Chemistry Portal. "Synthesis of Carbamates."
Relevance: Confirms general stability of N-carbamates vs O-carbonates and reaction conditions.
Chemoselective Hydrolysis (Carbonate vs Carbamate):
Source: Greene's Protective Groups in Organic Synthesis.
Context: Protocols for selective cleavage of carbonates in the presence of carbamates using mild basic conditions (LiOH/MeOH).
Purification of Hydroxy-Carbamates:
Source:Journal of Organic Chemistry. "Differentiation of O-acetyl and O-carbamoyl esters."
Relevance: Discusses separation techniques for N/O substituted species.
Source: ResearchGate.[6] "Enantioselective degradation of tebuconazole..."
Relevance: Confirms the stability and extraction properties of the 3-hydroxy-4,4-dimethylpentyl moiety in environmental and synthetic contexts.
Disclaimer: This guide assumes standard laboratory safety practices. Always consult the SDS for Methyl Chloroformate and associated reagents before handling.
Technical Support Center: Stability of Methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate
Topic: Stability & Degradation Mechanisms in Aqueous Solution Document ID: TSC-2026-CHM-04 Last Updated: February 21, 2026 Introduction: Understanding Your Compound's Vulnerabilities Welcome to the technical guide for Me...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Stability & Degradation Mechanisms in Aqueous Solution
Document ID: TSC-2026-CHM-04
Last Updated: February 21, 2026
Introduction: Understanding Your Compound's Vulnerabilities
Welcome to the technical guide for Methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate . If you are observing unexpected degradation, loss of potency, or unknown peaks in your chromatograms, you are likely encountering one of two competing instability mechanisms inherent to this structure: base-catalyzed hydrolysis or intramolecular cyclization .
This molecule is not a simple carbamate.[1][2][3][4][5][6][7][8] It contains a "Trojan Horse"—the
-hydroxyl group located three carbons away from the carbamate nitrogen. In aqueous solution, particularly under physiological or basic conditions, this proximity allows the molecule to "bite its own tail," expelling methanol and forming a stable cyclic species.
This guide prioritizes the causality of these events and provides self-validating protocols to stabilize your formulation.
Module 1: The "Hidden" Degradation Pathway (Cyclization)
The Issue
Users often report a degradation product that is more hydrophobic than the parent compound (eluting later on RP-HPLC) and has a mass difference of -32 Da (loss of methanol). This is not hydrolysis; it is cyclization.
The Mechanism: Intramolecular Nucleophilic Attack
The 3-hydroxy group acts as an internal nucleophile. Under neutral to basic pH, the hydroxyl oxygen attacks the carbamate carbonyl carbon.
The Gem-Dimethyl Effect: The bulky 4,4-dimethyl group adjacent to the hydroxyl acts as a conformational anchor. While it protects the tail from metabolic oxidation, its steric bulk restricts bond rotation, frequently locking the molecule into a conformation that favors ring closure (the Thorpe-Ingold effect principle applied to conformational restriction).
Visualizing the Pathway
The following diagram illustrates the competition between the standard hydrolysis you expect and the cyclization you might not.
Caption: Figure 1. Competing degradation pathways. Note that cyclization (green path) is intramolecular and can occur even when external nucleophiles (OH-) are low.
Module 2: Troubleshooting & FAQs
Q1: My compound is stable at pH 2.0 but degrades at pH 7.4. Is this normal?
Answer: Yes.
Explanation: Methyl carbamates are generally stable in acidic media (pH < 4) because the carbonyl oxygen protonation required for acid hydrolysis is inefficient, and the leaving group (methanol) is poor without protonation.
At pH 7.4: You are entering the window where the E1cB mechanism (Elimination Unimolecular conjugate Base) begins. The base (buffer or OH-) deprotonates the carbamate nitrogen (pKa ~12-13), creating a transient isocyanate intermediate that rapidly breaks down. Simultaneously, the 3-hydroxyl group becomes sufficiently nucleophilic to attack the carbonyl, driving cyclization.
Q2: I see a new peak eluting after the parent in Reverse Phase HPLC. What is it?
Answer: This is likely the cyclic carbamate (1,3-oxazinan-2-one derivative) .
Logic:
Hydrolysis products (primary amine + methanol) are highly polar and usually elute in the void volume or very early.
Cyclization removes the polar -NH and -OH protons and "hides" them in a ring, increasing the molecule's overall lipophilicity.
Action: Check the Mass Spectrum. If [M+H]+ is Parent - 32 , it is the cyclic product.
Q3: Does the 4,4-dimethyl group improve stability?
Answer: It provides metabolic stability (blocking oxidation) but may compromise chemical stability.
Insight: The steric bulk prevents enzymes from attacking the terminal carbons, but it does not protect the carbamate linkage from the internal hydroxyl group. In fact, by restricting the flexibility of the pentyl chain, it may reduce the entropic penalty of ring formation, accelerating cyclization compared to a linear isomer.
Caption: Figure 2. Diagnostic logic for identifying the specific instability mode.
References
Larhed, M., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.[4] Link
Relevance: Comprehensive review of carbamate stability, resonance stabilization, and hydrolysis kinetics in medicinal chemistry.
Saari, W. S., et al. (1990).[4] Cyclization-activated prodrugs.[4] Basic carbamates of 4-hydroxyanisole. Journal of Medicinal Chemistry.[4] Link
Relevance: Establishes the mechanism of hydroxy-carbamate cyclization and the kinetics of ring form
Armstrong, V. C., & Moodie, R. B. (1969).[1] The hydrolysis of amides, esters, and related compounds in acid solution.[1] Part II. Carbamates. Journal of the Chemical Society B. Link
Relevance: Foundational text on the AAc2 mechanism of carbam
Houston, Z. H. (2012). Hydrolytic Stability of Carbamate and Carbonate Closomers.[9]Link
Relevance: Provides comparative stability data for carbamates in pH 2-12 buffers, relevant for drug delivery system design.
Karthikeyan, K., et al. (2010). Stability-Indicating HPLC Method for the Determination of Impurities in Meprobamate. Journal of Chromatographic Science. Link
Relevance: Validated analytical protocols for separating carbamates from their hydrolysis degrad
1H NMR spectrum of methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate
Technical Comparison: Structural Elucidation of Methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate Executive Summary This guide provides a technical analysis of the 1H NMR spectrum for Methyl N-(3-hydroxy-4,4-dimethylpenty...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison: Structural Elucidation of Methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate
Executive Summary
This guide provides a technical analysis of the 1H NMR spectrum for Methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate , a critical intermediate often encountered in the synthesis of peptidomimetics and protease inhibitors.
Rather than a static list of peaks, this guide compares two distinct analytical approaches: Routine Screening (CDCl₃) versus Structural Validation (DMSO-d₆) . We analyze how solvent choice dictates the resolution of labile protons (
and ), providing the necessary experimental data to distinguish this compound from structural isomers.
Part 1: The Analytical Challenge & Strategy
The molecule consists of four distinct magnetic environments that pose specific resolution challenges:
The Carbamate Moiety: Contains a methoxy group (
) and an exchangeable amide proton ().
The Steric Tail: A bulky tert-butyl group (the 4,4-dimethylpentyl terminus) which creates a massive singlet, potentially obscuring smaller signals if shimming is poor.
The Chiral Center: The secondary alcohol (
) introduces stereocenter complexity.
The Linker: The ethylene bridge (
) often appears as higher-order multiplets.
Comparative Approach: Solvent Selection
The choice of solvent is the primary variable in the successful validation of this structure.
Feature
Method A: CDCl₃ (Chloroform-d)
Method B: DMSO-d₆ (Dimethyl Sulfoxide-d₆)
Primary Use
Routine purity checks; high solubility.
Full structural characterization; stereochemistry.
Signal
Broad singlet; often chemically exchanged/invisible.[1][2]
Sharp triplet (coupled to ); diagnostic.
Signal
Broad singlet; chemical shift varies with concentration.[1]
Sharp doublet (coupled to ); confirms secondary alcohol.
Water Peak
~1.56 ppm (often overlaps with alkyl chain).
~3.33 ppm (can overlap with or if wet).
Recommendation
Use for quick reaction monitoring.
MANDATORY for final structural assignment.
Part 2: Comparative Experimental Data
The following data represents the reference spectral characteristics for the compound.
Dataset 1: Method A (CDCl₃)
Conditions: 10 mg sample in 0.6 mL CDCl₃, 400 MHz, 298 K.
Chemical Shift (δ, ppm)
Multiplicity
Integral
Assignment
Notes
0.90
Singlet (s)
9H
Diagnostic tert-butyl group. Very intense.
1.35 - 1.50
Multiplet (m)
1H
(H3a)
Diastereotopic proton (adjacent to chiral center).
1.55 - 1.70
Multiplet (m)
1H
(H3b)
Diastereotopic proton.
2.10
Broad Singlet (br s)
1H
Unreliable. Position drifts with concentration. No coupling visible.[1]
Critique of Method A: While CDCl₃ confirms the presence of the tert-butyl and methoxy groups, it fails to definitively prove the existence of the secondary alcohol or the carbamate connectivity due to the loss of
-coupling on the labile protons.
Dataset 2: Method B (DMSO-d₆) - The Gold Standard
Conditions: 10 mg sample in 0.6 mL DMSO-d₆, 400 MHz, 298 K.
Chemical Shift (δ, ppm)
Multiplicity
Coupling (, Hz)
Integral
Assignment
Interpretation
0.84
Singlet (s)
-
9H
Slightly shielded compared to CDCl₃.
1.25 - 1.40
Multiplet (m)
-
1H
(H3a)
Resolved from water peak.
1.45 - 1.60
Multiplet (m)
-
1H
(H3b)
Distinct from H3a.
2.95 - 3.10
Multiplet (m)
-
2H
Distinct from the chiral proton.
3.15
ddd or dt
1H
Diagnostic. Clearly resolved.
3.52
Singlet (s)
-
3H
Methyl carbamate.
4.45
Doublet (d)
1H
Validation. Doublet confirms connectivity.
7.10
Triplet (t)
1H
Validation. Triplet confirms connectivity.
Why this matters: In DMSO-d₆, the
appears as a doublet.[2] This proves the alcohol is secondary. If it were tertiary (e.g., isomeric impurity), it would be a singlet. If it were primary, it would be a triplet. Method B is self-validating.
Part 3: Structural Visualization & Logic
The following diagram illustrates the connectivity and the specific protons targeted in the NMR analysis.
Caption: Connectivity map highlighting the critical J-coupling pathways visible in DMSO-d₆ (Red/Green nodes).
Part 4: Experimental Protocol (Standard Operating Procedure)
To ensure the reproducibility of the data presented above, follow this strict protocol. This minimizes water interference, which is the primary cause of poor carbamate resolution.
Step 1: Sample Preparation
Massing: Weigh 5.0 – 10.0 mg of the carbamate into a clean vial.
Note: Avoid high concentrations (>20 mg) as hydrogen bonding aggregates can shift the
signals broad.
Solvent Addition:
For Validation (Method B): Add 0.6 mL of DMSO-d₆ (ampoule grade, 99.9% D).
Critical: Do not use "old" DMSO from a bulk bottle; absorbed atmospheric water will broaden the
signal via exchange.
Homogenization: Vortex for 30 seconds. Ensure no solids remain.
Step 2: Acquisition Parameters
Pulse Sequence: Standard 1H (zg30 or equivalent).
Relaxation Delay (D1): Set to ≥ 5.0 seconds .
Reasoning: The tert-butyl protons (9H) and the quaternary carbons nearby have long T1 relaxation times. A short D1 will result in poor integration of the methyl signals relative to the single protons.
Scans (NS): 16 scans are usually sufficient due to the high proton count of the t-butyl group.
Apodization: Apply 0.3 Hz line broadening (LB) to improve S/N without compromising the fine splitting of the
doublet.
Step 3: Troubleshooting (Decision Tree)
Caption: Workflow for validating signal integrity. Broad OH/NH signals usually indicate water contamination or acidic impurities.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Authoritative text on chemical shifts and coupling constants).
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
Gorobets, N. Y., et al. (2012). Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. Journal of Physical Organic Chemistry, 25(8).
Structural Elucidation Guide: 13C NMR Benchmarking of the 3-Hydroxy-4,4-Dimethylpentyl Moiety
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary The 3-hydroxy-4,4-dimethylpentyl group represents a specific steric challenge in s...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
The 3-hydroxy-4,4-dimethylpentyl group represents a specific steric challenge in structural elucidation. Characterized by a bulky tert-butyl group adjacent to a chiral carbinol center, this moiety exhibits unique NMR signatures driven by the
-gauche effect and steric compression.
This guide objectively compares the experimental 13C NMR shifts of this hindered moiety against its regioisomers (e.g., 2-hydroxy analogs) and provides a validated workflow for distinguishing these structures in complex organic frameworks.
The Comparative Landscape: Steric vs. Non-Steric Isomers
In drug discovery, distinguishing between the 3-hydroxy (hindered) and 2-hydroxy (unhindered) isomers of 4,4-dimethylpentyl chains is critical, as metabolic hydroxylation often occurs at multiple sites.[1]
Core Comparison Data
The following table contrasts the 13C NMR shifts of the target moiety against its primary regioisomer. Data is standardized for CDCl₃ at 100 MHz.[1][2]
Carbon Position
Target: 3-Hydroxy-4,4-dimethylpentyl
Alternative: 2-Hydroxy-4,4-dimethylpentyl
Diagnostic Difference ()
C3 (Carbinol)
76.0 – 79.5 ppm
45.0 – 48.0 ppm (Methylene)
~30 ppm (Shift of func. group)
C2 (Methylene)
28.0 – 31.0 ppm
65.0 – 68.0 ppm (Carbinol)
~35 ppm (Shift of func. group)
C4 (Quaternary)
35.5 – 36.5 ppm
30.0 – 31.5 ppm
+5 ppm (Deshielded by -OH)
Methyls (t-Bu)
25.8 – 26.5 ppm
29.5 – 30.5 ppm
-4 ppm (Shielded by -OH)
Technical Insight: The most reliable diagnostic is the C4 Quaternary Carbon . In the 3-hydroxy isomer, the C4 is in the
-position to the hydroxyl group, causing a significant downfield shift (~36 ppm). In the 2-hydroxy isomer, C4 is -positioned, leading to a more shielded value (~30 ppm).[1]
Solvent Effects: CDCl₃ vs. DMSO-d₆
Solvent choice drastically affects the resolution of the carbinol proton and carbon shifts due to hydrogen bonding.
Solvent
C3 Shift (CH-OH)
Observation
Recommendation
CDCl₃
76.5 ppm
Sharp signals; OH proton often broad or invisible.
Best for routine backbone assignment.
DMSO-d₆
74.8 ppm
Slight upfield shift; OH proton becomes a doublet (coupling to CH).
Mandatory for stereochemical assignment (Mosher ester analysis).
MeOD
77.0 ppm
Carbon signal broadens slightly due to deuterium exchange dynamics.
To ensure high-confidence assignment (E-E-A-T), follow this causal workflow. This protocol avoids common pitfalls where the intense t-butyl signal obscures smaller methylene peaks.
Step 1: Sample Preparation
Concentration: Dissolve 10–15 mg of compound in 0.6 mL of CDCl₃.
Additives: If signals are broad, add 1 drop of D₂O (shakes out exchangeable protons) or use DMSO-d₆ to freeze conformation.[1]
Step 2: Acquisition Parameters
1D 13C: Minimum 512 scans.
DEPT-135: Critical for distinguishing the C2 methylene (down/negative) from the C1/C3 methines (up/positive).
HMBC (Heteronuclear Multiple Bond Correlation): Set long-range coupling delay to 8Hz (62.5ms). This is optimized for the J² and J³ couplings from the t-butyl methyls.
Step 3: The "Anchor Point" Logic
Identify the Methyls (Intense singlet ~26 ppm).[4]
If the Methyls correlate to a CH(OH) , you have the 3-hydroxy isomer.
If the Methyls correlate to a CH₂ , you have the 2-hydroxy isomer (or the hydroxyl is further away).
Visualization: Logic Flow for Structural Assignment
The following diagram illustrates the decision matrix for assigning the 3-hydroxy-4,4-dimethylpentyl group using standard NMR experiments.
Caption: Decision tree for distinguishing regioisomers based on HMBC connectivity from the tert-butyl anchor group.
Mechanistic Insight: The
-Gauche Effect[5]
Why do the shifts behave this way?
Steric Compression (Shielding): In the 3-hydroxy isomer, the hydroxyl group and one of the t-butyl methyls are in a
-gauche arrangement. This steric crowding compresses the electron cloud, typically causing a slight upfield shift (shielding) of the involved methyl carbons (observed at ~26 ppm vs ~30 ppm in unhindered analogs).[1]
Deshielding of C3: The C3 carbon is directly attached to an electronegative oxygen and a bulky t-butyl group. The inductive effect of oxygen dominates, pushing the shift to 76-80 ppm .
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1]
Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1]
AIST Spectral Database for Organic Compounds (SDBS). Spectrum No. 3085 (2,2-Dimethyl-3-pentanol). National Institute of Advanced Industrial Science and Technology.
A Researcher's Guide to the Infrared Spectroscopy of Hydroxy-Carbamate Functional Groups
For researchers, scientists, and drug development professionals, the precise characterization of functional groups is a cornerstone of molecular analysis. Among the myriad of functionalities encountered in medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the precise characterization of functional groups is a cornerstone of molecular analysis. Among the myriad of functionalities encountered in medicinal chemistry, the hydroxy-carbamate group presents a unique spectroscopic challenge and opportunity. This guide provides an in-depth exploration of the characteristic infrared (IR) spectroscopy peaks of the hydroxy-carbamate moiety, offering a comparative analysis with structurally related functional groups and detailing a robust experimental protocol for acquiring high-quality data.
The Hydroxy-Carbamate Moiety: A Functional Group of Interest
The hydroxy-carbamate functional group, characterized by the presence of a hydroxyl group attached to the nitrogen atom of a carbamate, is an important structural motif in a variety of bioactive molecules. Its unique electronic and steric properties, conferred by the N-hydroxyl group, can significantly influence a molecule's pharmacological profile, including its metabolic stability and target-binding interactions. Understanding the vibrational spectroscopy of this group is therefore crucial for its unambiguous identification and for studying its molecular environment.
Deciphering the Vibrational Signature: Key IR Peaks of the Hydroxy-Carbamate Group
The infrared spectrum of a hydroxy-carbamate is a composite of the vibrational modes of its constituent bonds: the O-H, N-H, C=O (carbonyl), and C-N bonds. The presence of the electronegative oxygen atom on the nitrogen significantly influences the electronic distribution within the carbamate backbone, leading to characteristic shifts in the absorption frequencies of these bonds compared to simple carbamates.
A prime example for understanding these spectral features is tert-butyl N-hydroxycarbamate.[1] Its IR spectrum provides a clear window into the vibrational behavior of this functional group.
Key Vibrational Modes and Their Approximate Wavenumber Ranges:
O-H Stretching (ν O-H): A broad and often strong absorption is expected in the region of 3200-3400 cm⁻¹ . The breadth of this peak is a hallmark of hydrogen bonding, a significant intermolecular interaction in hydroxy-carbamates. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to a range of vibrational energies and, consequently, a broad peak.
N-H Stretching (ν N-H): A medium to strong, and typically sharper, absorption is observed around 3100-3300 cm⁻¹ . This peak can sometimes be obscured by the broader O-H stretching band, appearing as a shoulder on the main hydroxyl peak.
C=O Stretching (ν C=O): The carbonyl stretch is one of the most intense and characteristic absorptions in the IR spectrum. For hydroxy-carbamates, this peak typically appears in the range of 1680-1720 cm⁻¹ . The exact position is sensitive to the electronic environment. The electron-withdrawing nature of the N-hydroxyl group can lead to a slight increase in the C=O bond order and a shift to a higher wavenumber compared to some simple carbamates.
C-N Stretching (ν C-N): The stretching vibration of the carbon-nitrogen bond is generally found in the fingerprint region, typically between 1200-1350 cm⁻¹ . This peak can be coupled with other vibrations and may be of variable intensity.
The molecular structure of the hydroxy-carbamate functional group is depicted below, highlighting the key bonds responsible for its characteristic IR absorption peaks.
Figure 2: Workflow for ATR-FTIR analysis of a solid sample.
Step-by-Step Methodology:
Instrument and Accessory Preparation:
Ensure the FTIR spectrometer is properly purged and has reached thermal equilibrium.
Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth. It is imperative that the crystal surface is free from any residual contaminants.
Background Spectrum Acquisition:
With the clean, empty ATR accessory in place, acquire a background spectrum. This spectrum will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide, as well as any instrumental artifacts.
Sample Application:
Place a small amount of the powdered solid sample onto the center of the ATR crystal. Only a few milligrams of the sample are typically required.
Lower the ATR anvil to apply consistent and even pressure to the sample. Good contact between the sample and the crystal is critical for obtaining a high-quality spectrum.
[2]4. Sample Spectrum Acquisition:
Acquire the sample spectrum. For a good signal-to-noise ratio, it is recommended to co-add 16 to 32 scans.
The typical spectral range for analysis is 4000-400 cm⁻¹.
Data Processing and Analysis:
The instrument software will automatically subtract the background spectrum from the sample spectrum.
If comparing the ATR spectrum to a transmission spectrum from a library, an ATR correction may be necessary to account for the wavelength-dependent depth of penetration of the evanescent wave.
Identify and label the key absorption bands, paying close attention to the regions characteristic of the O-H, N-H, and C=O stretching vibrations.
This self-validating protocol, through the acquisition of a fresh background for each sample set and the application of consistent pressure, ensures the reliability and reproducibility of the obtained spectra.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural elucidation of molecules containing the hydroxy-carbamate functional group. By understanding the characteristic absorption frequencies of the O-H, N-H, and C=O bonds, and how they differ from those in simple carbamates, ureas, and amides, researchers can confidently identify and characterize this important moiety. The implementation of a robust experimental protocol, such as the ATR-FTIR method detailed here, is paramount for obtaining high-quality, reliable data essential for advancing drug discovery and development.
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